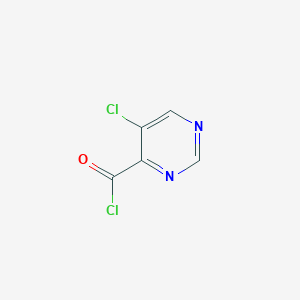
5-Chloro-4-pyrimidinecarbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-pyrimidinecarbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-4-pyrimidinecarbonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, forming the desired carbonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-pyrimidinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Condensation Reactions: These reactions often require the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Major Products
The major products formed from these reactions include substituted pyrimidine derivatives, which can be further functionalized for various applications .
Applications De Recherche Scientifique
5-Chloro-4-pyrimidinecarbonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Chloro-4-pyrimidinecarbonyl chloride involves its reactivity towards nucleophiles. The chlorine atom attached to the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Pyrimidinecarbonyl chloride: Similar in structure but lacks the chlorine atom at the 4-position.
4-Chloro-2-methylmercaptopyrimidine-5-carboxylic acid chloride: Contains a methylthio group at the 2-position, adding different reactivity and applications.
Uniqueness
5-Chloro-4-pyrimidinecarbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the pyrimidine ring. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for the preparation of various functionalized pyrimidine derivatives .
Propriétés
Numéro CAS |
1246632-77-8 |
|---|---|
Formule moléculaire |
C5H2Cl2N2O |
Poids moléculaire |
176.99 g/mol |
Nom IUPAC |
5-chloropyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O/c6-3-1-8-2-9-4(3)5(7)10/h1-2H |
Clé InChI |
OXTXUEYJYQQHHO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















